4-Phenyl-1,2,4-triazolidine-3,5-dithione

Description

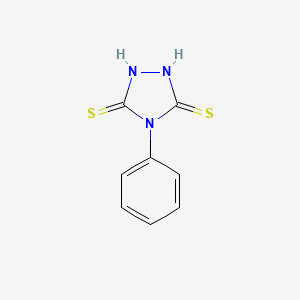

Structure

2D Structure

3D Structure

Properties

CAS No. |

2209-60-1 |

|---|---|

Molecular Formula |

C8H7N3S2 |

Molecular Weight |

209.3 g/mol |

IUPAC Name |

4-phenyl-1,2,4-triazolidine-3,5-dithione |

InChI |

InChI=1S/C8H7N3S2/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h1-5H,(H,9,12)(H,10,13) |

InChI Key |

HHMMSIFWVIWYNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=S)NNC2=S |

Origin of Product |

United States |

Synthetic Methodologies for 4 Aryl 1,2,4 Triazolidine 3,5 Dithiones

Pioneering Synthetic Routes for 4-Aryl-1,2,4-triazolidine-3,5-dithiones

Established methods for the synthesis of 4-aryl-1,2,4-triazolidine-3,5-dithiones often rely on the cyclization of appropriately substituted open-chain precursors.

A key method for the synthesis of 4-aryl-1,2,4-triazolidine-3,5-dithiones involves the reaction of N-aryl cyanothioformamide derivatives with thiosemicarbazide (B42300). This approach builds the triazolidine (B1262331) ring through the formation of new carbon-nitrogen and nitrogen-nitrogen bonds. Thiosemicarbazides are versatile reagents in the synthesis of various heterocycles, including thiazoles, triazoles, and thiadiazoles. researchgate.net The reaction of thiosemicarbazides with compounds containing carbonyl or related functional groups is a common strategy for constructing these ring systems. researchgate.net

Alternative and Related Synthetic Approaches to Dithione-Containing Heterocycles

Beyond the direct synthesis of 4-aryl-1,2,4-triazolidine-3,5-dithiones, a variety of related dithione-containing heterocyclic systems have been synthesized through different synthetic routes. These alternative approaches often provide access to a broader range of structural analogues.

An efficient and environmentally friendly method has been developed for the synthesis of 3,7-diaryltetrahydro-1H,5H- bohrium.comresearchgate.netzsmu.edu.uatriazolo[1,2-a] bohrium.comresearchgate.netzsmu.edu.uatriazole-1,5-dithiones. bohrium.comresearchgate.net This method involves the reaction of aldazines with potassium thiocyanate (B1210189) (KSCN) and hydrochloric acid (HCl) in an ethanol (B145695) medium. bohrium.comresearchgate.net The reaction proceeds to give the desired products in excellent yields and with short reaction times. bohrium.comresearchgate.net A key advantage of this method is the ease of product isolation through precipitation. bohrium.comresearchgate.net The proposed reaction mechanism involves the formation of a protonated intermediate, which accelerates the subsequent nucleophilic addition steps. bohrium.comresearchgate.net

A similar single-step methodology has been developed for the synthesis of 3,7-dialkyltetrahydro-1H,5H- bohrium.comresearchgate.netzsmu.edu.uatriazolo[1,2-a] bohrium.comresearchgate.netzsmu.edu.uatriazole-1,5-dithiones from the acid-catalyzed reaction of thiosemicarbazide and aliphatic aldehydes in refluxing anhydrous ethanol. researchgate.net This approach also provides good to excellent yields of the target compounds. researchgate.net

| Reactants | Catalyst/Reagent | Product | Yield | Reference |

| Aldazines, KSCN | HCl in ethanol | 3,7-Diaryltetrahydro-1H,5H- bohrium.comresearchgate.netzsmu.edu.uatriazolo[1,2-a] bohrium.comresearchgate.netzsmu.edu.uatriazole-1,5-dithiones | Excellent | bohrium.comresearchgate.net |

| Thiosemicarbazide, Aliphatic Aldehydes | Acid in anhydrous ethanol | 3,7-Dialkyltetrahydro-1H,5H- bohrium.comresearchgate.netzsmu.edu.uatriazolo[1,2-a] bohrium.comresearchgate.netzsmu.edu.uatriazole-1,5-dithiones | Good to Excellent | researchgate.net |

The synthesis of 1,5-substituted-s-triazolinodino-[1,2-a]-s-triazolidine-3,7-dithione derivatives can be achieved from the reaction of azines. This method provides a route to a fused heterocyclic system containing two triazole rings. The specific reaction conditions and the nature of the substituents on the starting azine determine the final structure and yield of the product.

While not direct analogues, the synthesis of imidazolidine (B613845) derivatives provides insight into the construction of five-membered nitrogen-containing heterocycles. For instance, 1,3-disubstituted imidazolidin-2-ones can be synthesized through a pseudo-multicomponent one-pot protocol. mdpi.com This process involves the in situ formation of a Schiff base from trans-(R,R)-diaminocyclohexane and an aldehyde, followed by reduction to the corresponding diamine and subsequent cyclization with carbonyldiimidazole (CDI). mdpi.com This method has been optimized using statistical analysis and offers an efficient and sustainable route with yields ranging from 55% to 81%. mdpi.com

Another related class of compounds, 1,2,4-triazolidine-3-thiones, can be synthesized through the cyclization of thiosemicarbazides with various substrates like aryl aldehydes, cyclic ketones, and isatins. researchgate.net Thiamine hydrochloride has been explored as a natural organocatalyst for this transformation in an aqueous medium, presenting a green synthetic procedure. researchgate.net

Chemical Reactivity and Transformation Studies of 4 Aryl 1,2,4 Triazolidine 3,5 Dithiones

Reactions with Electrophilic Reagents

The nucleophilic character of the sulfur atoms in the dithione structure makes them susceptible to attack by various electrophilic reagents. These reactions typically occur in an alkaline medium, which facilitates the deprotonation of the thiol groups, enhancing their nucleophilicity.

Conversion to 4-Aryl-1,2,4-triazole-3,5-bis(sulfides) through Reactions with Chloroacetic Acid Derivatives and α-Bromo Ketones in Alkaline Medium

The reaction of 4-aryl-1,2,4-triazolidine-3,5-dithiones with chloroacetic acid derivatives and α-bromo ketones in the presence of a base leads to the formation of S-alkylated products. This transformation is a key method for the synthesis of 4-aryl-1,2,4-triazole-3,5-bis(sulfides).

In a typical reaction, the 4-aryl-1,2,4-triazolidine-3,5-dithione is treated with an electrophile such as ethyl chloroacetate (B1199739) or phenacyl bromide in a suitable solvent with a base like potassium hydroxide (B78521) or triethylamine (B128534). The base abstracts the acidic protons from the thiol groups, forming a dithiolate anion which then acts as a nucleophile, attacking the electrophilic carbon of the halo-compound and displacing the halide to form a new C-S bond.

For instance, the carboxymethylation of 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto-1,2,4-triazole with chloroacetic acid in the presence of potassium hydroxide yields the corresponding 3-mercaptoacetic acid derivative. arkat-usa.org Similarly, carbethoxymethylation with ethyl chloroacetate in the presence of triethylamine results in S-alkylation. arkat-usa.org The reaction of 5-phenyl-1,2,4-triazole-3-thione with phenacyl bromide in the presence of potassium carbonate also yields the corresponding 3-phenacylthio derivative. nih.gov

These reactions are generally chemoselective, favoring the formation of S-alkylated derivatives. The resulting 4-aryl-1,2,4-triazole-3,5-bis(sulfides) are versatile intermediates for the synthesis of various heterocyclic systems.

Table 1: Examples of S-Alkylation Reactions of Triazole-3-thiones

| Starting Material | Reagent | Product | Reference |

| 4-Amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto-1,2,4-triazole | Chloroacetic acid/KOH | 4-Amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercaptoacetic acid-1,2,4-triazole | arkat-usa.org |

| 4-Amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto-1,2,4-triazole | Ethyl chloroacetate/TEA | S-alkylated uncyclized product | arkat-usa.org |

| 5-Phenyl-1,2,4-triazole-3-thione | Phenacyl bromide/K2CO3 | 3-Phenacylthio-5-phenyl-1,2,4-triazole | nih.gov |

| 4,5-Disubstituted 4H-1,2,4-triazole-3-thiols | Ethyl chloroacetate | 2-[(4,5-Disubstituted-4H-1,2,4-triazole-3-yl)sulfanyl]ethyl acetate | researchgate.net |

Aminomethylation Processes

Aminomethylation, a Mannich-type reaction, is another important transformation of 4-aryl-1,2,4-triazolidine-3,5-dithiones. This reaction introduces an aminomethyl group onto the triazole ring, typically at one of the nitrogen atoms.

Formation of 1-(Aminomethyl)-4-aryl-1,2,4-triazolidine-3,5-dithiones in Neutral Media

The Mannich reaction of 4-aryl-1,2,4-triazolidine-3,5-dithiones is carried out by treating the substrate with formaldehyde (B43269) and a primary or secondary amine in a neutral medium, such as ethanol (B145695) or dioxane. This three-component reaction leads to the formation of N-Mannich bases.

The reaction proceeds through the formation of a resonance-stabilized iminium ion from the reaction of formaldehyde and the amine. The triazole, acting as a nucleophile, then attacks the iminium ion to form the aminomethylated product. The position of aminomethylation can vary depending on the substituents on the triazole ring and the reaction conditions. The introduction of an amine fragment through this reaction can significantly influence the biological activity of the resulting compounds. nih.gov

Studies on related 4,5-disubstituted 1,2,4-triazole-3-thiones have shown that the chemical character of the substituents on the triazole ring plays a crucial role in the biological activity of the resulting Mannich bases. nih.gov For example, the introduction of a chlorine atom to the phenyl ring at the N-4 position has been shown to considerably increase the antibacterial activity of the corresponding Mannich bases. nih.gov

Table 2: Examples of Mannich Bases from Triazole Derivatives

| Triazole Precursor | Amine | Product Type | Reference |

| 4,5-Disubstituted 1,2,4-triazole-3-thiones | Various secondary amines | N-Mannich bases | nih.gov |

| 4-Amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol | Various aromatic amines | 2-[bis-aryl-amino-methyl]-5-pyridin-3′-yl-4-substituted-banzal-amino-2,3-dihydro- nih.govnih.govwikipedia.org-triazlole-3-thiones | researchgate.net |

| 5-Mercapto-s-triazole Quinazolines | --- | Mannich bases | psu.edu |

| Dimethylpyridine-1,2,4-triazole hybrid | 4-Methylphenyl piperazine | N-Mannich base | nih.gov |

Mechanisms of Ring Transformation and Derivatization

The chemical transformations of 4-aryl-1,2,4-triazolidine-3,5-dithiones involve several key mechanistic steps. The initial step in many of these reactions is the tautomerization from the dithione form to the thiol-thione or dithiol form. In an alkaline medium, the acidic protons of the thiol groups are abstracted to form a highly nucleophilic thiolate anion.

In S-alkylation reactions , this thiolate anion undergoes a nucleophilic substitution reaction (SN2) with the electrophilic reagent, such as an alkyl halide. The lone pair of electrons on the sulfur atom attacks the electrophilic carbon, leading to the displacement of the leaving group (e.g., a halide ion) and the formation of a new carbon-sulfur bond.

In aminomethylation (Mannich) reactions , the reaction proceeds via the formation of an electrophilic iminium ion from the condensation of formaldehyde and a secondary amine. The triazole ring, with its nucleophilic nitrogen atoms, then attacks the iminium ion. The regioselectivity of this attack is influenced by the electronic and steric effects of the substituents on the triazole ring.

Ring transformation reactions can also occur under certain conditions. For example, intramolecular cyclization can occur following an initial S-alkylation. If the alkylating agent contains a second reactive functional group, subsequent intramolecular nucleophilic attack by a nitrogen atom of the triazole ring can lead to the formation of a new fused heterocyclic ring system. For instance, the reaction of 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto-1,2,4-triazole with ethyl chloroacetate in the presence of aqueous potassium hydroxide leads to the formation of a cyclized 1,2,4-triazolo nih.govnih.govresearchgate.netthiadiazine derivative through elimination of an ethanol molecule. arkat-usa.org These transformations are crucial for the synthesis of diverse and complex heterocyclic compounds with potential biological activities.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the elucidation of the molecular framework of 4-Phenyl-1,2,4-triazolidine-3,5-dithione, providing detailed information about the hydrogen and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the phenyl group and the N-H protons of the triazolidine (B1262331) ring. The aromatic protons of the phenyl group would typically appear as a complex multiplet in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. The integration of this multiplet would correspond to five protons.

The two N-H protons on the triazolidine ring are expected to be observed as broad singlets. Their chemical shift can be variable and is influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding. For a related compound, 5-phenyl-1,2,4-triazole-3-thione, the N-H protons were observed as broad singlets at approximately 13.62 ppm and 13.43 ppm in a DMSO-d6 and CCl₄ solvent mixture. nih.gov This suggests that the N-H protons in this compound would also resonate at a significantly downfield position.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl H | 7.0 - 8.0 | Multiplet | 5H |

| N-H (ring) | > 10 (broad) | Singlet | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The spectrum would be characterized by signals for the two thione carbons and the four distinct carbons of the phenyl group.

The two C=S (thione) carbons in the triazolidine ring are expected to be the most downfield signals in the spectrum, likely appearing in the range of 180-200 ppm. The phenyl group will show four distinct signals: one for the ipso-carbon (the carbon attached to the triazolidine ring), two for the ortho- and meta-carbons, and one for the para-carbon. These aromatic carbon signals would typically resonate between 120 and 140 ppm. For comparison, in a derivative of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, the imine carbons were observed in the range of δ=164-168 ppm. researchgate.net

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C=S (Thione) | 180 - 200 |

| Phenyl C (ipso) | 130 - 140 |

| Phenyl C (ortho, meta, para) | 120 - 130 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is instrumental in identifying the characteristic functional groups present in this compound.

Infrared (IR) Spectroscopy Characterization

The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of N-H, C-H, C=S, and C=C bonds. The N-H stretching vibrations of the triazolidine ring are expected to appear as a broad band in the region of 3100-3300 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl group would be observed as sharp peaks around 3000-3100 cm⁻¹.

A key feature would be the C=S stretching vibration, which is typically found in the range of 1050-1250 cm⁻¹. The C=C stretching vibrations of the aromatic phenyl ring would give rise to several bands in the 1450-1600 cm⁻¹ region. For a similar compound, 4,5-dihydro-1H- uni.lursc.orgmdpi.com-triazoline, the aromatic C-C stretches were observed in the 1440–1600 cm⁻¹ range, and the aromatic and aliphatic C–H stretches were in the usual regions of 3000–3100 cm⁻¹ and 2840–2990 cm⁻¹, respectively. whiterose.ac.uk

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium-Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Sharp, Weak-Medium |

| C=S Stretch | 1050 - 1250 | Medium-Strong |

| C=C (Aromatic) Stretch | 1450 - 1600 | Medium-Strong |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation pattern of this compound. The molecular formula of the compound is C₈H₇N₃S₂. uni.lu

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Predicted mass spectrometry data for various adducts of this compound includes [M+H]⁺ at m/z 210.01541 and [M+Na]⁺ at m/z 231.99735. uni.lu The fragmentation pattern would likely involve the loss of small molecules such as HNCS or CS₂, and cleavage of the phenyl group.

| Ion | Predicted m/z |

| [M+H]⁺ | 210.01541 |

| [M+Na]⁺ | 231.99735 |

| [M-H]⁻ | 208.00085 |

| [M]⁺ | 209.00758 |

X-ray Crystallography for Precise Molecular Architecture Determination

It is anticipated that a single-crystal X-ray diffraction study of this compound would confirm the planarity of the triazolidine ring. The analysis would also precisely determine bond lengths and angles, such as the C=S and N-N bond distances, as well as the dihedral angle between the triazolidine ring and the phenyl substituent. This would provide definitive proof of the thione tautomeric form and offer valuable information on intermolecular interactions, such as hydrogen bonding, in the solid state.

Single Crystal X-ray Diffraction Studies

Following a comprehensive search of scientific literature and crystallographic databases, detailed single-crystal X-ray diffraction data for the compound this compound is not available in the public domain. While numerous studies have been conducted on structurally related compounds, including the analogous 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and various thione-substituted triazoles, the specific crystal structure of the dithione derivative has not been reported.

For comparative purposes, studies on related compounds reveal common structural features. For instance, the crystal structure of 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, a monothione analog, has been determined, showing a planar triazole ring. researchgate.net In this structure, the molecules are interconnected by N-H···N hydrogen bonds. researchgate.net Similarly, the analysis of 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione indicates a planar triazole ring with intermolecular N—H⋯S hydrogen bonds stabilizing the crystal structure.

The dione (B5365651) analog, 4-phenyl-1,2,4-triazoline-3,5-dione, is a well-studied compound, primarily due to its high reactivity as a dienophile. However, its crystallographic data does not represent the dithione structure requested.

Without a published crystal structure for this compound, a detailed discussion of its unit cell parameters, space group, bond lengths, bond angles, and intermolecular interactions, along with the corresponding data tables, cannot be provided. The synthesis of this compound and its subsequent analysis by single-crystal X-ray diffraction would be required to elucidate these structural details.

Theoretical and Computational Chemistry of 1,2,4 Triazolidine 3,5 Dithione Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic characteristics. For systems like 4-Phenyl-1,2,4-triazolidine-3,5-dithione, DFT provides critical insights into the molecule's structure and reactivity.

Detailed DFT calculations have been performed on highly analogous compounds, such as 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione. researchgate.net In such studies, the molecular geometry is optimized to find the lowest energy structure. These optimized geometries can then be compared with experimental data from techniques like X-ray crystallography to validate the computational method. For instance, calculations on 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione using a full potential linear augmented plane wave method showed better agreement with experimental bond lengths and angles than other DFT methods that model the isolated molecule in the gas phase. researchgate.net This highlights the importance of accounting for solid-state effects in the calculations. researchgate.net

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. In a study of 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, the valence band maximum (VBM), analogous to the HOMO, was found to be primarily formed by sulfur p-states (S-p), while the conduction band minimum (CBM), analogous to the LUMO, was mainly composed of carbon p-states (C-p). nih.gov This indicates that the sulfur atoms are key sites for electrophilic attack and that the electronic transitions are heavily influenced by the sulfur and carbon atoms within the heterocyclic ring. nih.gov

Natural Bond Orbital (NBO) analysis is another tool used to understand the distribution of electron density and the nature of bonding within the molecule. nih.gov For 1,2,4-triazole-3-thione derivatives, NBO analysis helps in figuring out the relative stabilities of different tautomers by examining orbital occupancies and delocalization interactions. nih.gov

Table 1: Calculated Electronic Properties of a 1,2,4-Triazole-Thione Analogue This table presents representative data from DFT calculations on related triazole-thione systems to illustrate the typical outputs of such analyses.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

| NBO Charge on S | -0.15 e | Shows partial charge, site for electrophilic attack |

Conformational Analysis and Molecular Stability Investigations

The three-dimensional structure and stability of this compound are governed by the orientation of the phenyl group relative to the triazolidine (B1262331) ring and the potential for different tautomeric forms. Computational methods are used to perform conformational analysis by systematically rotating bonds and calculating the energy of each resulting conformer to find the most stable arrangements.

For the 4-phenyl substituted system, a key conformational question is the dihedral angle between the plane of the phenyl ring and the triazolidine ring. This rotation is typically associated with a low energy barrier, but the planar or near-planar conformations are often the most stable due to electronic delocalization effects. In a related crystal structure of a 3-phenyl-1,2,4-triazol-5-amine tautomer, the molecule was found to be essentially planar, with a very small dihedral angle between the phenyl and triazole rings. dntb.gov.ua

The relative stability of different tautomers is a central aspect of molecular stability investigations. For 1,2,4-triazolidine-3,5-dithione, several tautomers are possible, including the dithione form, the thione-thiol form, and the dithiol form. Quantum chemical calculations on the parent 1,2,4-triazole-3-thione have consistently identified the thione form as the most stable species in the gas phase. nih.gov

Solvent effects can significantly alter the relative stability of tautomers. Computational models like the Polarizable Continuum Model (PCM) are used to simulate the presence of a solvent. dntb.gov.ua Studies on the dione (B5365651) analogue showed that while the keto form is most stable in the gas phase, its stability relative to other tautomers changes in solution. dntb.gov.ua For the dithione, it is expected that polar, protic solvents would preferentially stabilize the more polar thiol-containing tautomers through hydrogen bonding. DFT analysis of 5-(aryl)-4-(amino)-1,2,4-triazole-3(2H)-thione confirms that while the thione tautomer is most stable in the gas phase and aprotic solvents, the thiol tautomer can predominate in polar, proton-donor solvents. zsmu.edu.ua

Table 3: Relative Stability of 1,2,4-Triazole-Thione Tautomers This table provides representative relative energy data for different tautomers of a triazole-thione system, as determined by DFT calculations. The most stable tautomer is set as the reference (0.0 kcal/mol).

| Tautomer | Computational Level | Phase | Relative Energy (kcal/mol) |

|---|---|---|---|

| Dithione | B3LYP/6-311+G | Gas | 0.0 (Most Stable) |

| Thione-Thiol | B3LYP/6-311+G | Gas | +8.5 |

| Dithiol | B3LYP/6-311+G | Gas | +15.2 |

| Dithione | B3LYP/6-311+G/PCM (Water) | Solution | 0.0 (Most Stable) |

| Thione-Thiol | B3LYP/6-311+G**/PCM (Water) | Solution | +4.1 |

Advanced Chemical Applications of 1,2,4 Triazolidine 3,5 Dithione Analogues

Role as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

While direct synthetic applications of 4-phenyl-1,2,4-triazolidine-3,5-dithione are not extensively documented, the broader class of 1,2,4-triazole-3-thiones and its derivatives are well-established as valuable intermediates for constructing more complex molecular architectures. zsmu.edu.uazsmu.edu.ua The reactivity of the thione group is central to their utility, allowing for a variety of chemical transformations.

The synthesis of these triazole-thione scaffolds often involves multiple stages, typically starting with the esterification of carboxylic acids, followed by hydrazinolysis, the formation of carbothioamides, and finally, alkaline cyclization to form the thione ring. zsmu.edu.uazsmu.edu.ua Once formed, the triazole-thione nucleus serves as a platform for further functionalization.

A key reaction pathway involves the S-alkylation of the thione group. For instance, 5-phenyl-1,2,4-triazole-3-thione can be readily reacted with alkyl halides, such as phenacyl bromide or butyl iodide, in the presence of a base like potassium carbonate. nih.gov This reaction yields S-substituted derivatives like 3-phenacylthio-5-phenyl-1,2,4-triazole and 3-butylthio-5-phenyl-1,2,4-triazole, respectively. nih.gov These intermediates are then used in subsequent steps, such as in the enzymatic synthesis of novel nucleoside analogues with potential antiviral activities. nih.gov

Furthermore, the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol nucleus, a closely related analogue, is prepared by the cyclization of a potassium dithiocarbazinate salt with hydrazine (B178648) hydrate. researchgate.net This basic structure acts as a building block for synthesizing Schiff bases through condensation with various aldehydes. These Schiff bases can then undergo further cyclization with reagents like thioglycolic acid to create complex, multi-ring heterocyclic systems, which have been investigated for their antimicrobial properties. researchgate.net The versatility of the triazole-thione core in these multi-step syntheses underscores its importance as a foundational element in constructing diverse and functionally complex organic molecules. researchgate.netnih.govfrontiersin.orgorganic-chemistry.org

Exploration in the Development of Functional Materials

The unique electronic characteristics of molecules containing dithione and related dithio-heterocyclic structures make them promising candidates for functional organic materials. Their inherent properties, such as charge transport capabilities and strong light absorption, are highly desirable for applications in optoelectronics.

In the field of organic photovoltaics (OPV), materials capable of efficient light harvesting and charge separation are crucial. psu.edu Various dithione-related heterocyclic structures, particularly those containing dithiophene units, have been extensively investigated as donor materials in organic solar cells. rsc.org These materials form the active layer of the device, where photons are converted into excitons (electron-hole pairs) that are subsequently separated to generate a photocurrent. researchgate.net

Research has focused on designing and synthesizing novel donor polymers and small molecules incorporating dithio-heterocycles to optimize device performance. For example, copolymers based on dithieno[2,3-d:2′,3′-d′]benzo[1,2-b:4,5-b′]dithiophene (DTBDT), a large, coplanar dithiophene-based structure, have been developed as polymer donors. When paired with a suitable acceptor like Y6, these materials have yielded organic solar cells with power conversion efficiencies (PCEs) as high as 15.93%. korea.ac.kr

Similarly, small molecule donors incorporating dithienogermole (DTG), a germanium-containing dithiophene analogue, have been synthesized for use in solution-processed bulk heterojunction solar cells. Devices using a DTG-based donor with a fullerene acceptor (PC71BM) have demonstrated a PCE of 9.1%. nih.gov Another promising approach involves the use of asymmetrical homopolymers based on alkylthio-thiophenyl-substituted benzo[1,2-b;4,5-b′]dithiophene (BDTTS). When paired with a non-fullerene acceptor, these materials have achieved PCEs of 11.53%, which is among the highest reported for this class of homopolymer donors. mdpi.com

Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) has also been used as a π-spacer in push-pull dyes for dye-sensitized solar cells (DSSCs). These dyes, which feature a donor and an acceptor group connected by the DTP spacer, have achieved PCEs of up to 6.63%. rsc.orgresearchgate.net The performance of these devices highlights the potential of dithione-related heterocyclic structures in the ongoing development of efficient organic photovoltaic technologies.

Table 1: Performance of Organic Photovoltaic Devices Featuring Related Dithione Structures

| Donor Material Type | Specific Donor Compound | Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |

| DTBDT-based Copolymer | PDBT-Cl-BO with GDTA additive | Y6 | 15.93% | Not Specified | Not Specified | Not Specified |

| Asymmetrical BDTTS Homopolymer | P15 | BTP-eC9 | 11.53% | Not Specified | 22.04 mA·cm⁻² | 65.87% |

| Dithienogermole Small Molecule | DTG(FBT2Th2)2 | PC71BM | 9.1% | Not Specified | Not Specified | Not Specified |

| Dithienopyrrole-based Dye | CD-T | Not Applicable (DSSC) | 6.63% | 0.71 V | 14.55 mA·cm⁻² | 64% |

Data sourced from multiple research findings to illustrate the application of dithione-related structures in photovoltaics. korea.ac.krnih.govmdpi.comrsc.org

Future Research Directions and Unexplored Avenues in 1,2,4 Triazolidine 3,5 Dithione Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The foundation of exploring any new class of compounds lies in the ability to synthesize them efficiently and sustainably. Currently, the literature on the synthesis of 1,2,4-triazolidine-3,5-dithiones is sparse, necessitating the development of robust and environmentally benign methodologies. Future research should prioritize the adaptation of green chemistry principles to establish accessible synthetic routes.

Drawing inspiration from the synthesis of related 1,2,4-triazolidine-3-thiones, which often involves the cyclization of thiosemicarbazide (B42300) derivatives with various electrophiles, new strategies for the dithione core can be envisioned. researchgate.netzsmu.edu.ua Green approaches, such as using water as a solvent, employing reusable catalysts like thiamine hydrochloride, or utilizing metal-organic frameworks, have proven effective for monothione analogues and should be explored for dithione synthesis. researchgate.net

A significant research thrust should be the development of one-pot multicomponent reactions. Such strategies, which have been successfully applied to the synthesis of 4-substituted urazoles from anilines, offer advantages in terms of atom economy, reduced waste, and operational simplicity. organic-chemistry.org The challenge will be to identify suitable thiocarbonyl precursors that can effectively replace carbonyl compounds in these established reaction pathways.

| Proposed Sustainable Strategy | Key Precursors | Potential Advantages |

| Catalytic Cyclization in Water | Phenyl isothiocyanate, Thiocarbohydrazide | Environmentally benign solvent, potential for catalyst recycling. researchgate.net |

| One-Pot Multicomponent Reaction | Aniline, Carbon disulfide, Hydrazine (B178648) derivative | High atom economy, reduced purification steps, operational simplicity. organic-chemistry.org |

| Microwave-Assisted Synthesis | Substituted thiosemicarbazides, Thiophosgene | Accelerated reaction times, improved yields, energy efficiency. |

| Flow Chemistry Synthesis | Continuous feed of precursors | Enhanced safety for handling reactive intermediates, improved scalability and process control. rsc.org |

The exploration of these and other innovative synthetic methods is paramount. A focus on sustainable practices will not only facilitate the laboratory-scale investigation of 1,2,4-triazolidine-3,5-dithiones but also lay the groundwork for their potential larger-scale production.

Comprehensive Investigation of Reaction Stereoselectivity

The stereochemical outcome of chemical reactions is critical in determining the biological activity and material properties of molecules. For the 1,2,4-triazolidine-3,5-dithione framework, the stereoselectivity of its reactions is a completely unexplored domain. This stands in contrast to its dione (B5365651) counterparts, like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), which are well-known for their participation in stereoselective cycloaddition reactions. researchgate.net

Future research must address this knowledge gap by systematically investigating the stereochemical course of reactions involving the dithione ring. A primary area of focus should be cycloaddition reactions. The N=N bond in the oxidized form of the related dione (triazolinedione) is a powerful dienophile in Diels-Alder reactions. wikipedia.org Investigating whether the corresponding dithione analogue can undergo similar transformations and with what degree of stereocontrol is a compelling research question.

Furthermore, asymmetric synthesis methodologies could be employed to introduce chirality. For instance, 1,3-dipolar cycloaddition reactions have been used to synthesize chiral 4,5-dihydro-1H- researchgate.netorganic-chemistry.orgresearchgate.net-triazoline derivatives with high stereoselectivity. nih.govmdpi.com Applying this strategy using chiral precursors or catalysts could lead to the enantioselective synthesis of novel dithione-containing heterocycles.

| Reaction Type | Potential Substrate | Research Goal |

| [4+2] Cycloaddition | Conjugated dienes | To determine the viability, regioselectivity, and diastereoselectivity of Diels-Alder reactions. researchgate.net |

| 1,3-Dipolar Cycloaddition | Nitrile imines, Chiral Schiff bases | Asymmetric synthesis of novel, enantiomerically pure dithione-containing spiro-heterocycles. nih.gov |

| Ene Reaction | Alkenes with allylic hydrogens | Investigation of stereoselectivity and comparison of reactivity with oxygen analogues. |

| Nucleophilic Addition | Chiral nucleophiles | To study the facial selectivity of additions to the thiocarbonyl groups. |

A thorough investigation into the stereoselectivity of these and other reactions will be crucial for unlocking the full potential of the 1,2,4-triazolidine-3,5-dithione scaffold in applications where three-dimensional structure is key.

Advanced Understanding of Structure-Reactivity Relationships through Computational and Experimental Synergy

A deep understanding of the relationship between molecular structure and chemical reactivity is fundamental to modern chemistry. For the 1,2,4-triazolidine-3,5-dithione class of compounds, a synergistic approach combining computational modeling and experimental validation is essential to elucidate the unique properties conferred by the two sulfur atoms.

Computational studies, particularly using Density Functional Theory (DFT), have been successfully applied to understand the electronic structure, optimized geometries, and reactivity parameters of related 1,2,4-triazolidine-3-thiones. researchgate.net Similar theoretical investigations are needed for the dithione analogues. Such studies can predict key properties like molecular electrostatic potential, frontier molecular orbital (HOMO-LUMO) energies, and charge distribution. These theoretical insights can guide experimental work by predicting the most likely sites for electrophilic or nucleophilic attack and forecasting the feasibility of various reaction pathways.

For example, computational studies on PTAD (the dione) have provided support for proposed diradical intermediates in its reactions. researchgate.net A combined computational and experimental approach for the dithione could reveal whether similar or entirely different mechanisms are at play. Electrochemistry studies, coupled with cyclic voltammetry simulations, could probe the redox behavior, which is expected to be significantly different from the oxygen analogues due to the presence of the more polarizable sulfur atoms. researchgate.net

| Research Area | Computational Methods | Experimental Techniques |

| Electronic Structure | DFT, Molecular Orbital Theory | UV-Vis Spectroscopy, X-ray Crystallography |

| Reaction Mechanisms | Transition State Searching, IRC Calculations | Kinetic Studies, Isotope Labeling, Trapping of Intermediates |

| Redox Properties | Calculation of Ionization Potentials & Electron Affinities | Cyclic Voltammetry, Spectroelectrochemistry |

| Tautomerism | Calculation of Relative Energies of Tautomers | NMR Spectroscopy (¹H, ¹³C, ¹⁵N), IR Spectroscopy |

By integrating theoretical predictions with empirical data, researchers can build a comprehensive model of the structure-reactivity relationships governing 1,2,4-triazolidine-3,5-dithione chemistry. This knowledge will be invaluable for the rational design of new reactions and the development of novel functional molecules based on this intriguing heterocyclic core.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.